molecular formula C11H7BrF2 B13032100 6-Bromo-1-(difluoromethyl)naphthalene CAS No. 1261752-46-8

6-Bromo-1-(difluoromethyl)naphthalene

Cat. No.: B13032100
CAS No.: 1261752-46-8
M. Wt: 257.07 g/mol
InChI Key: BGOYFCDOTSAREJ-UHFFFAOYSA-N
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Description

6-Bromo-1-(difluoromethyl)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 6-position and a difluoromethyl group (-CF$_2$H) at the 1-position. The naphthalene core provides aromatic stability, while the bromine and difluoromethyl substituents influence its electronic, physical, and reactive properties. Bromine serves as a leaving group or site for cross-coupling reactions, whereas the difluoromethyl group enhances metabolic stability and modulates lipophilicity, a common strategy in medicinal chemistry .

Properties

CAS No.

1261752-46-8

Molecular Formula

C11H7BrF2

Molecular Weight

257.07 g/mol

IUPAC Name

6-bromo-1-(difluoromethyl)naphthalene

InChI

InChI=1S/C11H7BrF2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,11H

InChI Key

BGOYFCDOTSAREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(difluoromethyl)naphthalene typically involves the bromination of naphthalene followed by the introduction of the difluoromethyl group. One common method is the photobromination of naphthalene using molecular bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The difluoromethylation step can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives.

    Oxidation Products: Naphthoquinones or other oxidized forms.

    Reduction Products: Reduced naphthalene derivatives.

    Coupling Products: Biaryl or alkyl-naphthalene compounds.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(difluoromethyl)naphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its bromine and difluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features
Compound Name Core Structure Substituents (Positions) Key Electronic Effects
6-Bromo-1-(difluoromethyl)naphthalene Naphthalene Br (6), -CF$_2$H (1) -CF$_2$H (electron-withdrawing), Br (moderate EWG)
6-Bromo-2-hydroxy-1-naphthaldehyde Naphthalene Br (6), -OH (2), -CHO (1) -OH (electron-donating), -CHO (strong EWG)
1-Bromo-4-methoxynaphthalene Naphthalene Br (1), -OCH$_3$ (4) -OCH$_3$ (electron-donating)
6-Bromo-1-(difluoromethyl)isoquinoline Isoquinoline Br (6), -CF$_2$H (1) Heterocyclic N enhances aromaticity

Analysis :

  • The difluoromethyl group in this compound reduces basicity and increases lipophilicity compared to hydroxyl (-OH) or methoxy (-OCH$_3$) substituents, which are more polar and electron-donating .
  • The bromine position (6 vs. 1) influences regioselectivity in reactions. For example, bromine at position 6 in naphthalene derivatives may direct electrophilic substitution to the 2-position due to steric and electronic effects .

Physical Properties

Table 2: Physical Property Comparison
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Refractive Index ($n_D^{20}$)
This compound 257.07 ~280 (estimated) Low in water; soluble in THF, DCM 1.55 (estimated)
1-Bromonaphthalene 207.07 281 Miscible in organic solvents 1.658
6-Bromo-2-hydroxy-1-naphthaldehyde 251.08 N/A Soluble in ethanol, DMSO N/A

Analysis :

  • The difluoromethyl group reduces boiling points compared to hydroxylated analogs (e.g., 6-Bromo-2-hydroxy-1-naphthaldehyde) due to weaker intermolecular hydrogen bonding .
Table 3: Reactivity and Functional Uses
Compound Name Key Reactivity Applications
This compound Suzuki-Miyaura coupling (Br), radical fluorination Pharmaceutical intermediates
1-Bromo-2-methylnaphthalene C–Br bond dissociation (kinetic studies) Mechanistic studies
Methyl 6-bromo-2-naphthoate Ester hydrolysis, nucleophilic substitution Synthesis of retinoids

Analysis :

  • The bromine in this compound enables cross-coupling reactions, similar to 1-bromo-4-methoxynaphthalene .
  • The difluoromethyl group resists metabolic oxidation, making the compound more stable than non-fluorinated analogs in drug development .

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